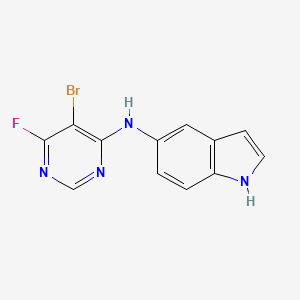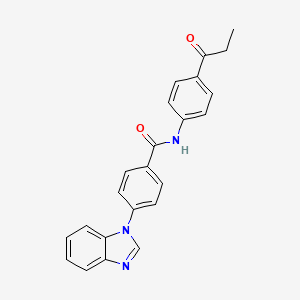
N-(4-pyrazol-1-ylphenyl)-4-pyridin-3-ylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-pyrazol-1-ylphenyl)-4-pyridin-3-ylbutanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as P7C3 and is a small molecule that has been shown to have neuroprotective effects in animal models. In
Scientific Research Applications
P7C3 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been shown to increase neurogenesis in the hippocampus, which is the region of the brain responsible for learning and memory. P7C3 has also been shown to have anti-inflammatory effects and to protect against ischemia-reperfusion injury.
Mechanism of Action
The exact mechanism of action of P7C3 is not fully understood, but it is thought to act by promoting the survival of neurons and increasing neurogenesis. It has been shown to activate nicotinamide phosphoribosyltransferase (NAMPT), which is an enzyme involved in the production of nicotinamide adenine dinucleotide (NAD+). NAD+ is a coenzyme that is involved in many cellular processes, including energy metabolism and DNA repair.
Biochemical and Physiological Effects:
P7C3 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of NAD+ in the brain, which is thought to be involved in its neuroprotective effects. P7C3 has also been shown to increase the expression of genes involved in mitochondrial function and energy metabolism. It has been shown to reduce the levels of pro-inflammatory cytokines and to increase the levels of anti-inflammatory cytokines. P7C3 has also been shown to increase the survival of neurons and to increase neurogenesis in the hippocampus.
Advantages and Limitations for Lab Experiments
One of the advantages of P7C3 is that it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. It has also been shown to increase neurogenesis in the hippocampus, which is a region of the brain responsible for learning and memory. One of the limitations of P7C3 is that its mechanism of action is not fully understood, which makes it difficult to develop more targeted therapies based on its effects.
Future Directions
There are several future directions for research on P7C3. One area of research is to further elucidate its mechanism of action and to identify the specific molecular targets that are involved in its neuroprotective effects. Another area of research is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is also needed to determine the optimal dosage and administration of P7C3 for its neuroprotective effects. Finally, research is needed to investigate the potential side effects of P7C3 and to determine its safety for use in humans.
Conclusion:
In conclusion, N-(4-pyrazol-1-ylphenyl)-4-pyridin-3-ylbutanamide or P7C3 is a small molecule that has gained significant attention in the field of scientific research due to its potential applications in various fields. This paper has explored the synthesis method of P7C3, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research. P7C3 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases and to increase neurogenesis in the hippocampus. Further research is needed to fully understand its mechanism of action and to investigate its potential applications in the treatment of neurodegenerative diseases.
Synthesis Methods
The synthesis of P7C3 involves a multi-step process that starts with the reaction of 4-bromoacetophenone with 4-pyrazoleboronic acid in the presence of a palladium catalyst to give 4-(4-pyrazol-1-ylphenyl)acetophenone. This intermediate is then reacted with 3-bromopyridine in the presence of a base to give N-(4-pyrazol-1-ylphenyl)-4-pyridin-3-ylbutanamide.
properties
IUPAC Name |
N-(4-pyrazol-1-ylphenyl)-4-pyridin-3-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c23-18(6-1-4-15-5-2-11-19-14-15)21-16-7-9-17(10-8-16)22-13-3-12-20-22/h2-3,5,7-14H,1,4,6H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJCGVQSFKMWPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCCC(=O)NC2=CC=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-pyrazol-1-ylphenyl)-4-pyridin-3-ylbutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-ethylpyrazol-3-yl)methyl]-4-(2-methylphenyl)sulfanylbenzamide](/img/structure/B7433891.png)
![5-chloro-1-methyl-N-[4-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]pyrazole-3-carboxamide](/img/structure/B7433899.png)
![3-pyridin-3-yl-N-[4-(pyridin-4-ylamino)phenyl]propanamide](/img/structure/B7433911.png)

![2-(1,3-benzodioxol-5-yl)-N-[(2-fluorophenyl)-methyl-oxo-lambda6-sulfanylidene]-1,3-thiazole-5-carboxamide](/img/structure/B7433916.png)

![5-methyl-N-[2-(methylamino)-2-oxoethyl]-N-(2-methyl-3-morpholin-4-ylpropyl)furan-2-carboxamide](/img/structure/B7433936.png)
![N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-(pyrimidin-2-ylamino)benzamide](/img/structure/B7433956.png)

![Methyl 2-[3-[(sulfamoylamino)methyl]piperidin-1-yl]-1,3-benzothiazole-5-carboxylate](/img/structure/B7433978.png)
![Ethyl 4-[4-(2-amino-2-oxoethyl)anilino]-2-ethylpyrimidine-5-carboxylate](/img/structure/B7433984.png)

![3-(2,5-dimethylphenyl)-N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B7433996.png)
![1-(2,2-difluoroethyl)-N-[4-(1,2,4-triazol-1-yl)phenyl]pyrazole-4-carboxamide](/img/structure/B7433999.png)